4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with a piperidine-1-carbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions.
Acylation: The resulting amine is acylated with piperidine-1-carbonyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of more oxidized benzoic acid derivatives.
Scientific Research Applications
4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine-1-carbonyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-[4-(morpholine-1-carbonyl)phenyl]benzoic acid: Similar structure but with a morpholine ring instead of piperidine.
4-Chloro-3-[4-(pyrrolidine-1-carbonyl)phenyl]benzoic acid: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of the piperidine-1-carbonyl group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in terms of binding affinity and specificity in medicinal chemistry applications.
Properties
IUPAC Name |
4-chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-17-9-8-15(19(23)24)12-16(17)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIWTZRGPKAGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692302 |
Source
|
Record name | 6-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-74-7 |
Source
|
Record name | 6-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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